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Compound Focus: N-Ethylhexylone

CAS No.: 802605-02-3

Cat. No.: S1971641

Introduction to N-Ethylhexylone

N-Ethylhexylone is a synthetic cathinone derivative identified on the illicit drug market. Its structure was
confirmed as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [1]. These substances are often
characterized as new psychoactive substances (NPS) and pose significant challenges for forensic and

toxicological analysis due to their structural similarities to controlled stimulants [1].

The following workflow outlines the key stages for characterizing N-Ethylhexylone using NMR

spectroscopy:
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Experimental Protocol for NMR Characterization
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Equipment and Materials

* NMR Spectrometer: High-field spectrometer (e.g., 400 MHz, 500 MHz, or higher).
e Deuterated Solvent: Chloroform-d (CDCIs) [1].

¢ NMR Tube: Standard 5 mm NMR tube.

e Chemical Shift Reference: Tetramethylsilane (TMS) at 0.0 ppm.

Sample Preparation Protocol

e Weighing: Accurately weigh approximately 5-10 mg of the seized N-Ethylhexylone sample.

¢ Dissolution: Transfer the sample into a clean NMR tube. Add approximately 0.6 mL of CDCls and
cap the tube. Gently invert the tube until the sample is fully dissolved.

e Loading: Carefully insert the NMR tube into the spectrometer's sample spinner.

Data Acquisition Parameters

The following parameters are based on a typical characterization study [1].

e 'H NMR Experiment

o Observed Nucleus: *H

o Pulse Sequence: Single-pulse experiment (zg)
o Spectral Width: 20 ppm

o Number of Scans: 16-32

o Relaxation Delay: 1-2 seconds

o Temperature: 298 K (25°C)

e 13C NMR Experiment

o Observed Nucleus: 3C

o Pulse Sequence: Proton-decoupled single-pulse experiment (zgdc)

o Spectral Width: 240 ppm

o Number of Scans: 1024 or more (due to low natural abundance of 13C)
o Relaxation Delay: 2 seconds

NMR Spectral Data of N-Ethylhexylone
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The table below consolidates the 'H and *C NMR chemical shifts (§) for N-Ethylhexylone, referenced to
TMS (0.0 ppm) in CDCls [1].

Table 1: 'H and *C NMR Chemical Shifts of N-Ethylhexylone

Atom Position 13C Chemical Shift (ppm) 'H Chemical Shift (ppm) and Multiplicity

Carbonyl (C=0) 194.60 -

C-2 60.62 5.20 (triplet, J = 5.5 Hz, 1H)

C-3 30.22 1.89 (multiplet, 2H)

C-4 26.11 1.19 (multiplet, 2H)

C-5 22.34 1.04 (multiplet, 2H)

C-6 11.68 0.76 (triplet, J = 7.2 Hz, 3H)

C-7 (N-CH2) 41.65 2.88 (multiplet, 1H), 2.99 (multiplet, 1H)

C-8 (CHs) 13.99 1.24 (triplet, J = 7.3 Hz, 3H)

C-10 (Aromatic) 126.41 7.76 (double of doublets, J = 8.2, 1.8 Hz, 1H)
C-11 (Aromatic) 109.03 7.13 (doublet, J = 8.2 Hz, 1H)

C-14 (Aromatic) 108.26 7.57 (doublet, J = 1.7 Hz, 1H)

C-15 (O-CH2-0) 103.02 6.20 (singlet, 2H)

Amine (N-H) -- 8.96 (broad singlet, 1H), 9.28 (broad singlet, 1H)

Structural Relationships in N-Ethylhexylone

The diagram below maps the key structural groups of N-Ethylhexylone to their corresponding signals in the
NMR spectrum, based on the data in Table 1.
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Interpretation Guide & Troubleshooting

o Key ldentifying Features: The NMR data confirms the structure of N-Ethylhexylone. Key evidence
includes the characteristic B-keto carbonyl carbon signal near 194.6 ppm in the 13C spectrum, the
benzodioxole methylene protons as a singlet at 6.20 ppm, and the methine proton adjacent to the
amine and carbonyl at 5.20 ppm [1].

e Amine Proton Broadening: The broad singlets for the amine protons (N-H) around 8.96 and 9.28
ppm are due to chemical exchange and coupling with the quadrupolar **N nucleus, which can cause
significant signal broadening [2].

e Solvent and Purity: Ensure the deuterated solvent is dry and free of impurities, as water or solvent
residues can produce interfering signals in the tH NMR spectrum.

¢ Isomeric Differentiation: N-Ethylhexylone is an isomer of N-butyl-norbutylone. While they share
the same molecular formula and even similar gross MS spectra, their distinct NMR chemical shifts,
particularly in the aliphatic chain, allow for unambiguous identification [1].

Application in Forensic Analysis

The provided protocol and data are essential for the identification of N-Ethylhexylone in seized materials.
The high-resolution NMR data serves as a definitive fingerprint for this substance, distinguishing it from
other synthetic cathinones and isomers [1]. This is critical for law enforcement and public health officials

monitoring the rapid evolution of the NPS market.
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To cite this document: Smolecule. [NMR spectroscopy characterization N-Ethylhexylone]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1971641#nmr-

spectroscopy-characterization-n-ethylhexylone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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